2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid
Description
2-[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its structure comprises a phenyl ring substituted with an Fmoc-protected amino group at the para position, linked to a propanoic acid backbone. This compound is widely utilized in solid-phase peptide synthesis (SPPS) as a building block, where the Fmoc group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine in DMF) . The phenylpropanoic acid scaffold provides structural rigidity and influences interactions in biological systems, making it valuable in medicinal chemistry and drug design.
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-15(23(26)27)16-10-12-17(13-11-16)25-24(28)29-14-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,15,22H,14H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHWHSFAKSZFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound contains a fluorenylmethyloxycarbonyl (fmoc) group, which is commonly used in peptide synthesis as a protective group for the amino group. The Fmoc group can be removed under mildly basic conditions, allowing for the sequential addition of amino acids in peptide synthesis.
Biochemical Pathways
Given its structure, it may be involved in peptide synthesis pathways due to the presence of the fmoc group
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stable at room temperature and has a long shelf-life
Biological Activity
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanoic acid, also known by its IUPAC name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its pharmacological properties, mechanisms of action, and therapeutic implications.
The compound has the following chemical characteristics:
- Molecular Formula : C32H29NO4
- Molecular Weight : 491.59 g/mol
- CAS Number : 1379865-25-4
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds related to the fluorenylmethoxycarbonyl group. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus, with minimal inhibitory concentrations (MIC) as low as 0.156 mg/mL and minimal biofilm eradication concentrations (MBEC) at 0.019 mg/mL . This suggests that modifications to the fluorenylmethoxycarbonyl framework can enhance antibacterial properties.
Anticancer Activity
The compound's structural analogs have been evaluated for anticancer potential. Research indicates that certain fluorenyl derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Enzyme Inhibition
Studies have also demonstrated that this compound can act as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been reported to inhibit proteases critical for cancer cell proliferation, suggesting a role in cancer therapy development .
Study 1: Antimicrobial Efficacy
In a comparative study of several fluorenyl derivatives, the compound exhibited superior activity against biofilms formed by pathogenic bacteria. The study utilized both planktonic and biofilm growth states to assess efficacy, confirming its potential as a therapeutic agent against resistant bacterial strains .
Study 2: Cytotoxicity Against Cancer Cells
A detailed investigation into the cytotoxic effects of the compound revealed that it significantly reduced cell viability in breast cancer cell lines (MCF-7) at concentrations of 10 µM and above. The study employed flow cytometry to analyze apoptosis rates, showing a substantial increase in early apoptotic cells upon treatment with the compound .
The proposed mechanism of action for the biological activities of this compound includes:
- Interaction with Cellular Targets : The fluorenyl group may facilitate binding to specific cellular receptors or enzymes, altering their activity.
- Induction of Apoptosis : Evidence suggests that compounds induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Data Table
Comparison with Similar Compounds
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
